azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Description
This compound is a structurally complex phosphatidylethanolamine derivative featuring a 4-nitro-2,1,3-benzoxadiazol-7-yl (NBD) group attached via an aminoethoxy-phosphoryl linker (Figure 1). The NBD moiety is a fluorescent tag, enabling applications in cellular imaging and membrane dynamics studies . Its backbone includes two long-chain fatty acids (octadecanoate and octadecanoyl), contributing to amphiphilic properties critical for lipid bilayer integration. The molecular formula is C₅₃H₁₀₇N₂O₉P, with a molecular weight of 947.4 g/mol (similar to analogs in ).
Properties
Molecular Formula |
C47H86N5O11P |
|---|---|
Molecular Weight |
928.2 g/mol |
IUPAC Name |
azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C47H83N4O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(52)58-39-41(61-45(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-60-63(56,57)59-38-37-48-42-35-36-43(51(54)55)47-46(42)49-62-50-47;/h35-36,41,48H,3-34,37-40H2,1-2H3,(H,56,57);1H3/t41-;/m1./s1 |
InChI Key |
WABFKZUVKHUTJL-QUEDAWNRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Phosphatidylethanolamine Family
a) Azane [(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] Hexadecanoate ()
- Structure: Shares the phosphatidylethanolamine backbone but substitutes octadecanoyl groups with hexadecanoyl (C16) chains and lacks the NBD group.
- Molecular Weight : 947.4 g/mol (identical to the target compound due to balanced chain lengths).
- Key Differences :
b) (2R)-3-{[(S)-(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(tetradecanoyloxy)propyl Octadecanoate ()
- Structure: Features a simpler aminoethoxy-phosphoryl group without the NBD substituent.
- Molecular Formula: C₄₇H₉₄N₂O₉P (smaller due to shorter tetradecanoyl (C14) chain).
- Applications : Primarily serves as a structural phospholipid in membrane models, lacking fluorescent functionality .
Table 1: Structural and Functional Comparison
Heterocyclic Substituent Comparisons
a) 4-Nitro-2,1,3-Benzoxadiazol-7-yl vs. Triazole/Oxadiazole Derivatives (–3, 5–6)
- Nitrobenzoxadiazole (NBD): Strong electron-withdrawing nitro group enhances fluorescence quantum yield compared to non-nitrated analogs . Polar NBD group increases solubility in polar solvents (e.g., DMSO) but reduces lipid bilayer penetration vs. non-fluorescent analogs.
- Triazole/Oxadiazole Derivatives (–3):
Spectroscopic and Physicochemical Properties
- NMR Analysis : The NBD group induces distinct chemical shifts in regions corresponding to the phosphoryl and acyloxy groups (analogous to shifts observed in for similar substituents). For example, protons near the nitro group (positions 29–36 and 39–44 in Figure 6 of ) show downfield shifts due to electron withdrawal .
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